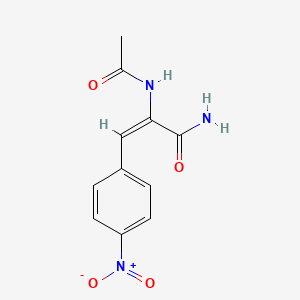
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, also known as ALEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALEPH belongs to the class of phenylethylamines, which are known for their psychoactive properties. However, ALEPH has shown promise in treating various medical conditions without causing psychoactive effects.
Mechanism of Action
The mechanism of action of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves its ability to inhibit the reuptake of serotonin in the brain. By doing so, 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin, which in turn, regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been found to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to have various biochemical and physiological effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin in the brain, which regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which has anxiolytic and antidepressant effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its ability to selectively inhibit serotonin reuptake without causing psychoactive effects. This makes it a potential candidate for treating various medical conditions, including depression, anxiety, and addiction. However, one limitation of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its limited availability and high cost, which can hinder its use in lab experiments.
Future Directions
Future research on 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine could focus on its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine's antioxidant and anti-inflammatory properties make it a potential candidate for treating these diseases. Future research could also focus on developing more efficient and cost-effective synthesis methods for 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, making it more accessible for lab experiments. Additionally, further research could investigate the long-term effects of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine on the brain and the body.
Synthesis Methods
The synthesis of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves several steps, including the condensation of 2-allylphenol with 2-(2-bromoethyl)-N-methylethanamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This process yields 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine as a white crystalline solid.
Scientific Research Applications
Recent studies have shown that 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has potential therapeutic applications in treating various medical conditions, including depression, anxiety, and addiction. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating neurodegenerative diseases.
properties
IUPAC Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-6-13-7-4-5-8-14(13)17-12-10-15-9-11-16-2/h3-5,7-8,15H,1,6,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQHYUQROCTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)

![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)

![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)
